![molecular formula C16H19N5O3 B2703413 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea CAS No. 1171089-52-3](/img/structure/B2703413.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin ring fused with a urea moiety, making it a unique structure for studying its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzodioxin intermediate with isocyanates or carbamates under controlled conditions.
Attachment of the Pyridazinyl Group: The final step involves the coupling of the benzodioxin-urea intermediate with 6-methylpyridazine using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, while the urea and pyridazinyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: A simpler analog with a ketone group instead of the urea and pyridazinyl groups.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea is unique due to its combination of a benzodioxin ring with a urea and pyridazinyl group. This unique structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-2-5-15(21-20-11)17-6-7-18-16(22)19-12-3-4-13-14(10-12)24-9-8-23-13/h2-5,10H,6-9H2,1H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOKGQQWNNVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
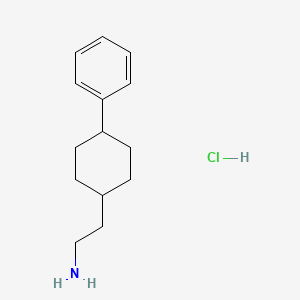
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
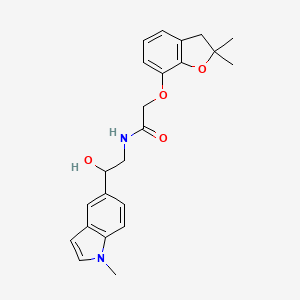
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)
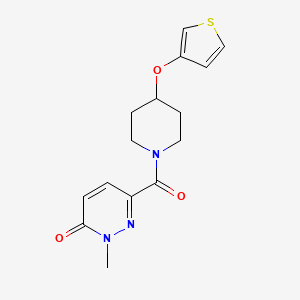
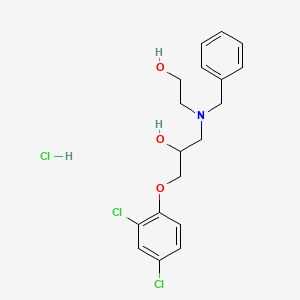
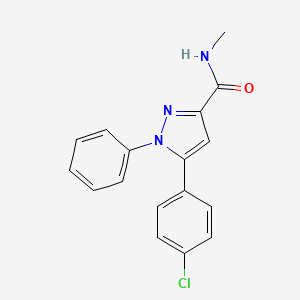
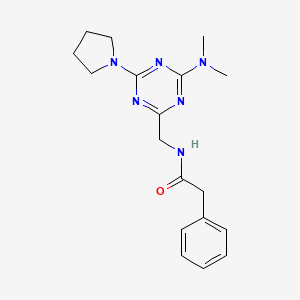
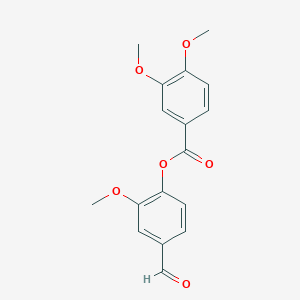
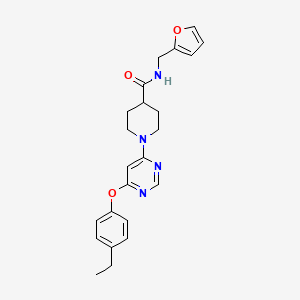
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
